1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro-
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Overview
Description
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- is a chemical compound with the molecular formula C16H20Cl2N2O2. It is known for its applications in various fields, including diagnostic assays, manufacturing, hematology, and histology . The compound is also referred to as 3,6-dibutoxyphthalonitrile .
Preparation Methods
The synthesis of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- involves several steps. One common method includes the reaction of 3,6-dibutoxyphthalonitrile with appropriate chlorinating agents under controlled conditions . The reaction typically requires a solvent, such as dichloromethane, and a catalyst to facilitate the chlorination process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- can be compared with other similar compounds, such as:
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro-: This compound has four chlorine atoms instead of two and exhibits different chemical properties and reactivity.
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: This compound has octyloxy groups instead of butoxy groups, leading to variations in its physical and chemical properties.
The uniqueness of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- lies in its specific substitution pattern and functional groups, which confer distinct properties and applications compared to its analogs.
Properties
CAS No. |
116453-92-0 |
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Molecular Formula |
C16H18Cl2N2O2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3,6-dibutoxy-4,5-dichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-3-5-7-21-15-11(9-19)12(10-20)16(14(18)13(15)17)22-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
QGIRKGNUERDNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C(=C1C#N)C#N)OCCCC)Cl)Cl |
Origin of Product |
United States |
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